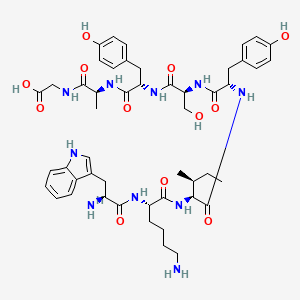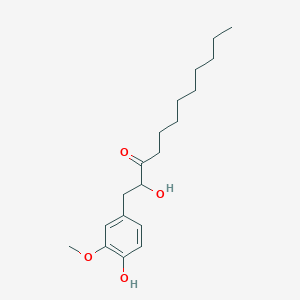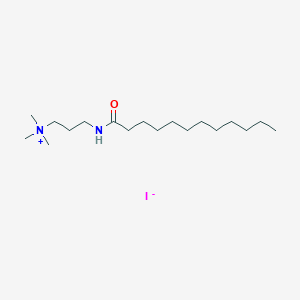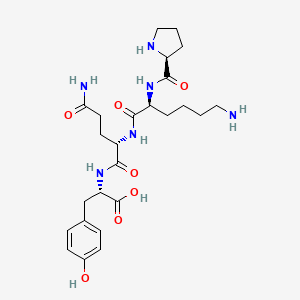![molecular formula C11H18N2O B14247856 Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]- CAS No. 183998-24-5](/img/structure/B14247856.png)
Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]- is a heterocyclic organic compound that features a pyrrolidine ring fused with a pyrrole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]- typically involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another method involves the reaction of 2,5-dimethylpyrrole with benzophenone to form the intermediate 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzophenone, which is then reduced to the desired product using boron trimethyl .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and pyrrolidine rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolidine-2,5-dione derivatives, while reduction may produce fully saturated pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: A simpler analog with a single pyrrole ring, known for its role in the synthesis of porphyrins and other biologically active molecules.
Pyrrolidine: A saturated analog without the fused pyrrole ring, commonly used in organic synthesis and as a precursor for various pharmaceuticals.
Pyrrolidinone: A lactam derivative with significant pharmaceutical applications, including as a cognition enhancer.
Uniqueness
Pyrrolidine, 1-[(2,5-dihydro-1,2-dimethyl-1H-pyrrol-2-yl)carbonyl]- is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
183998-24-5 |
|---|---|
Molekularformel |
C11H18N2O |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
(1,5-dimethyl-2H-pyrrol-5-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H18N2O/c1-11(6-5-7-12(11)2)10(14)13-8-3-4-9-13/h5-6H,3-4,7-9H2,1-2H3 |
InChI-Schlüssel |
FNZARZXQNUHQLC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CCN1C)C(=O)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)
![1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-](/img/structure/B14247797.png)



![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)
![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)

![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)

![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)
![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)
![N-Ethyl-1-methyl-2-[(pyridin-3-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14247875.png)
